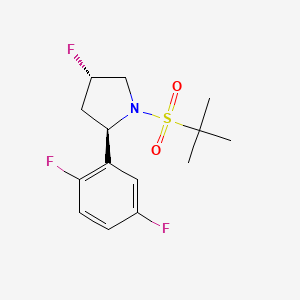
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a complex organic compound characterized by the presence of a tert-butylsulfonyl group, difluorophenyl group, and fluoropyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at specific positions.
Attachment of the Difluorophenyl Group: This step involves a coupling reaction, such as Suzuki or Heck coupling, to attach the difluorophenyl group to the pyrrolidine ring.
Incorporation of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced through a sulfonylation reaction using reagents like tert-butylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
化学反应分析
Types of Reactions
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LAH) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is employed in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA/RNA Interaction: Interacting with genetic material to influence gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-chloropyrrolidine
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-bromopyrrolidine
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-methylpyrrolidine
Uniqueness
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to the presence of the fluorine atom at the 4-position of the pyrrolidine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C14H18F3NO2S |
|---|---|
分子量 |
321.36 g/mol |
IUPAC 名称 |
(2R,4S)-1-tert-butylsulfonyl-2-(2,5-difluorophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C14H18F3NO2S/c1-14(2,3)21(19,20)18-8-10(16)7-13(18)11-6-9(15)4-5-12(11)17/h4-6,10,13H,7-8H2,1-3H3/t10-,13+/m0/s1 |
InChI 键 |
QWWOKXXMLCBBMT-GXFFZTMASA-N |
手性 SMILES |
CC(C)(C)S(=O)(=O)N1C[C@H](C[C@@H]1C2=C(C=CC(=C2)F)F)F |
规范 SMILES |
CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


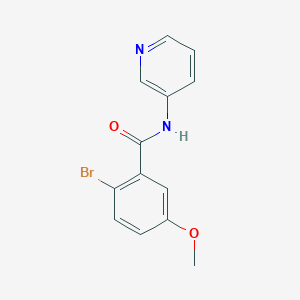

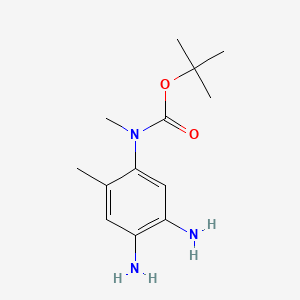

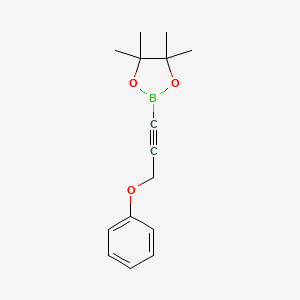
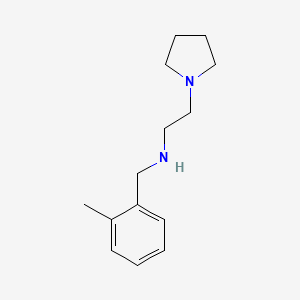
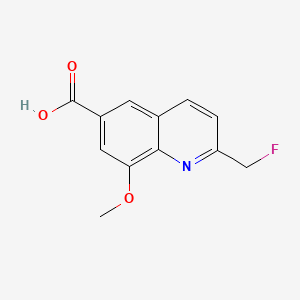
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
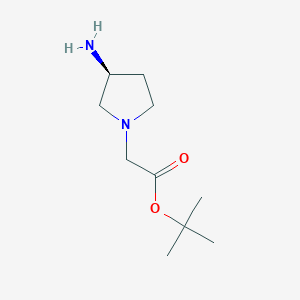


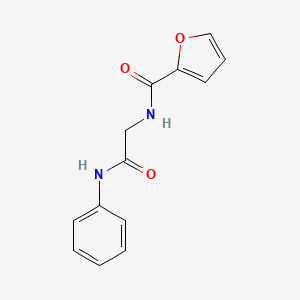

![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
